molecular formula C15H17NO6 B12429844 4'-Ethyl-7',8'-dihydro-4'-hydroxy-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(4'H)-dione-d5

4'-Ethyl-7',8'-dihydro-4'-hydroxy-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(4'H)-dione-d5

Cat. No.: B12429844
M. Wt: 312.33 g/mol
InChI Key: GHFZMAJAVDXFDR-ZBJDZAJPSA-N
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Description

4’-Ethyl-7’,8’-dihydro-4’-hydroxy-spiro[1,3-dioxolane-2,6’(3’H)-[1H]pyrano[3,4-f]indolizine]-3’,10’(4’H)-dione-d5 is a complex organic compound with a unique spiro structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure comprises a spiro linkage between a dioxolane ring and a pyranoindolizine system, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Ethyl-7’,8’-dihydro-4’-hydroxy-spiro[1,3-dioxolane-2,6’(3’H)-[1H]pyrano[3,4-f]indolizine]-3’,10’(4’H)-dione-d5 involves multiple steps. One practical asymmetric synthesis route starts with commercially available citrazinic acid, which is converted into 2-chloro-6-methoxypyridine through a series of reactions . The key steps include ortho-directed metalation, formamide reaction to produce an aldehyde, and palladium-mediated carbonylation to form an ester. The final steps involve Wittig reaction, racemic osmylation, and efficient lipase resolution to achieve high enantiomeric excess .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4’-Ethyl-7’,8’-dihydro-4’-hydroxy-spiro[1,3-dioxolane-2,6’(3’H)-[1H]pyrano[3,4-f]indolizine]-3’,10’(4’H)-dione-d5 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The spiro linkage and aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the aromatic rings, leading to a diverse array of derivatives.

Scientific Research Applications

4’-Ethyl-7’,8’-dihydro-4’-hydroxy-spiro[1,3-dioxolane-2,6’(3’H)-[1H]pyrano[3,4-f]indolizine]-3’,10’(4’H)-dione-d5 has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-Ethyl-7’,8’-dihydro-4’-hydroxy-spiro[1,3-dioxolane-2,6’(3’H)-[1H]pyrano[3,4-f]indolizine]-3’,10’(4’H)-dione-d5 involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The spiro structure allows for unique binding interactions, enhancing its specificity and potency.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Ethyl-7’,8’-dihydro-4’-hydroxy-spiro[1,3-dioxolane-2,6’(3’H)-[1H]pyrano[3,4-f]indolizine]-3’,10’(4’H)-dione-d5 is unique due to its spiro linkage and the combination of dioxolane and pyranoindolizine rings. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C15H17NO6

Molecular Weight

312.33 g/mol

IUPAC Name

4'-hydroxy-4'-(1,1,2,2,2-pentadeuterioethyl)spiro[1,3-dioxolane-2,6'-7,8-dihydro-1H-pyrano[3,4-f]indolizine]-3',10'-dione

InChI

InChI=1S/C15H17NO6/c1-2-14(19)10-7-11-15(21-5-6-22-15)3-4-16(11)12(17)9(10)8-20-13(14)18/h7,19H,2-6,8H2,1H3/i1D3,2D2

InChI Key

GHFZMAJAVDXFDR-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C1(C2=C(COC1=O)C(=O)N3CCC4(C3=C2)OCCO4)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CCC4(C3=C2)OCCO4)O

Origin of Product

United States

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